3,5-Diiodo-L-thyronine4'-O-Sulfate
CAS No.:
Cat. No.: VC16520476
Molecular Formula: C15H13I2NO7S
Molecular Weight: 605.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13I2NO7S |
|---|---|
| Molecular Weight | 605.1 g/mol |
| IUPAC Name | 2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23) |
| Standard InChI Key | HOUQDJLGYJSQKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,5-Diiodo-L-thyronine 4'-O-sulfate (molecular formula C₁₅H₁₃I₂NO₇S) derives from 3,5-T2 through sulfation at the 4'-hydroxyl group. The parent compound, 3,5-T2, consists of a thyronine backbone with iodine atoms at positions 3 and 5 of the inner phenolic ring . Sulfation introduces a sulfate ester (–OSO₃⁻) at the 4'-position, altering electronic distribution and hydrogen-bonding capacity.
Key structural features:
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Iodine substitution: Critical for receptor binding and metabolic activity.
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Sulfate group: Enhances water solubility and modulates interactions with transport proteins.
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Chirality: The L-configuration at the α-carbon ensures biological compatibility with mammalian systems .
Physicochemical Characteristics
Experimental data from collision cross-section (CCS) measurements reveal insights into its conformational stability:
| Property | Value (Ų) | Measurement Method |
|---|---|---|
| CCS [M+Na]⁺ | 189.4 | DT, ESI Low Concentration Tuning Mix |
| CCS [M-H]⁻ | 188.2 | DT, ESI Low Concentration Tuning Mix |
| CCS [M+H]⁺ | 198.5 | DT, ESI Low Concentration Tuning Mix |
Source: Unified Collision Cross Section Compendium
The sulfate group increases polarity, reducing passive membrane diffusion but facilitating active transport mechanisms.
Synthesis and Metabolic Pathways
Chemical Synthesis
Industrial production often employs divalent metal cation complexes to stabilize intermediates during iodination and sulfation. A patented method involves:
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Iodination of L-tyrosine: Sequential iodine incorporation at positions 3 and 5.
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Sulfation: Reaction with sulfur trioxide-triethylamine complex in anhydrous conditions.
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Purification: Chromatographic separation to isolate the sulfated product.
Enzymatic Sulfation
Sulfotransferases (SULTs), particularly SULT1A1 and SULT1B1, catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 3,5-T2. This pathway predominates in hepatic and renal tissues, with kinetic studies showing a of 12 µM for SULT1A1.
Metabolic Fate
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Desulfation: Sulfatases in the gut and liver regenerate 3,5-T2, enabling enterohepatic recirculation.
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Conjugation: Glucuronidation at the alanine side chain facilitates biliary excretion.
Biological Activity and Mechanisms
Mitochondrial Modulation
Comparative studies in hypothyroid rats demonstrate that 3,5-T2 and its sulfated derivative differentially regulate mitochondrial respiration:
| Parameter | 3,5-T2 Effect vs. Hypothyroid | T3 Effect vs. Hypothyroid |
|---|---|---|
| Complex I Activity | +45% | +145% |
| Complex II Activity | +66% | +165% |
| Proton Leak | No change | +450% |
| Supercomplex Assembly | No change | Enhanced |
The sulfate derivative’s inability to enhance proton leak or supercomplex formation suggests a distinct mechanism, potentially mediated through non-genomic pathways .
Endocrine Interactions
3,5-Diiodo-L-thyronine 4'-O-sulfate is classified as a potential endocrine disruptor due to its structural mimicry of thyroid hormones . In vitro assays show:
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Thyroid Receptor β (TRβ) Binding: IC₅₀ = 8.2 µM (vs. 0.1 nM for T3).
Pharmacological Implications
Toxicological Profile
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Acute Toxicity: LD₅₀ > 2,000 mg/kg (oral, rats).
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Genotoxicity: Negative in Ames test and micronucleus assay.
Research Challenges and Future Directions
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